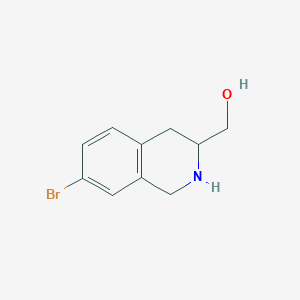
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Overview
Description
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: is a brominated organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is a light yellow solid with a purity of 97%.
Mechanism of Action
Target of Action
Similar compounds such as 6-bromo-3,4-dihydroisoquinolin-1 (2h)-one have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .
Mode of Action
If it acts similarly to related compounds, it may interact with its target receptor, potentially causing conformational changes that affect the receptor’s function .
Biochemical Pathways
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells , suggesting potential involvement in inflammatory response pathways.
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells , suggesting potential anti-inflammatory effects.
Action Environment
It is known that the compound is insoluble in water , which could potentially affect its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline . The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) .
Reduction: : Reduction reactions can convert the compound to 7-bromo-1,2,3,4-tetrahydroisoquinoline using reducing agents such as sodium borohydride (NaBH4) .
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) , temperature control , and catalysts to facilitate the reactions.
Scientific Research Applications
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: has several scientific research applications, including:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound is used in the study of biological systems, particularly in the development of new drugs.
Industry: : The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: is compared with other similar compounds, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of This compound .
List of Similar Compounds
7-bromo-1,2,3,4-tetrahydroisoquinoline
7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
7-bromo-1,2,3,4-tetrahydroisoquinoline-3-ol
Properties
IUPAC Name |
(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNOASUKXWYZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

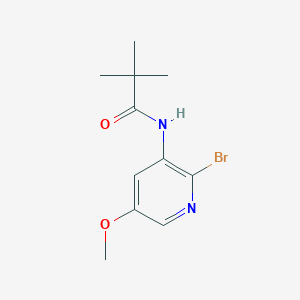

![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)




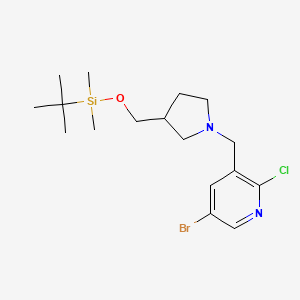
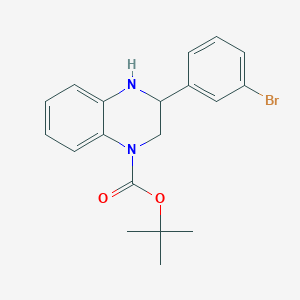
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)
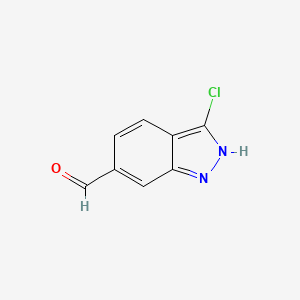
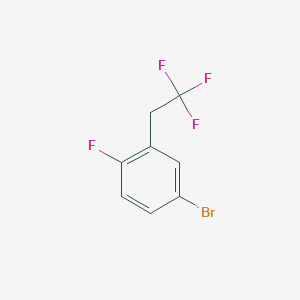

![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
